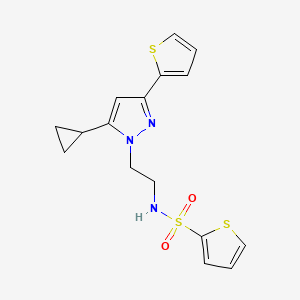

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

Description

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a heterocyclic compound featuring a pyrazole core substituted with cyclopropyl and thiophen-2-yl groups, linked via an ethyl chain to a thiophene-2-sulfonamide moiety. Its structural complexity arises from the integration of sulfur-containing heterocycles (thiophene and sulfonamide) and a cyclopropane ring, which may confer unique physicochemical and pharmacological properties. The sulfonamide group is a critical pharmacophore, often associated with enzyme inhibition (e.g., carbonic anhydrase) or antimicrobial activity . The pyrazole-thiophene scaffold is prevalent in medicinal chemistry due to its metabolic stability and versatility in binding to biological targets .

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S3/c20-24(21,16-4-2-10-23-16)17-7-8-19-14(12-5-6-12)11-13(18-19)15-3-1-9-22-15/h1-4,9-12,17H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEIMAYWXQUWKCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=CC=CS3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps:

Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved through the reaction of a hydrazine derivative with an appropriate 1,3-diketone under acidic or basic conditions.

Cyclopropyl and Thiophene Substitution: The next step involves the introduction of the cyclopropyl and thiophene groups. This can be done through a series of substitution reactions, often using organometallic reagents such as Grignard reagents or organolithium compounds.

Sulfonamide Formation: The final step is the introduction of the sulfonamide group. This is typically achieved by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs. The use of automated reactors and advanced purification techniques such as chromatography and crystallization would be essential in the industrial production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Chloropyridine Ring

The 5-chloro substituent on the pyridine ring undergoes nucleophilic substitution under specific conditions. This reaction is critical for modifying the aromatic system’s electronic properties or introducing functional groups.

Key Findings :

-

The chloro group’s reactivity is enhanced by electron-withdrawing effects from the adjacent oxan-4-yloxy group, facilitating SNAr mechanisms .

-

Steric hindrance from the oxane ether slightly reduces substitution efficiency compared to unsubstituted chloropyridines .

Hydrolysis of the Carbonitrile Group

The piperidine-4-carbonitrile moiety can be hydrolyzed to a carboxylic acid or amide under acidic or basic conditions.

| Reaction Type | Reagents/Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | H₂SO₄ (conc.), H₂O, reflux | Piperidine-4-carboxylic acid | Requires prolonged heating | |

| Basic hydrolysis | NaOH (aq.), MeOH, 60°C | Piperidine-4-carboxamide | Partial conversion |

Mechanistic Insight :

-

The carbonitrile group’s hydrolysis follows a two-step process: initial protonation of the nitrile nitrogen (in acidic conditions) or hydroxide attack (in basic conditions), leading to an intermediate iminolic acid that tautomerizes to the carboxylic acid.

Reduction of the Carbonitrile Group

Selective reduction of the nitrile to a primary amine is achievable via catalytic hydrogenation or lithium aluminum hydride (LiAlH₄).

| Reaction Type | Reagents/Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| Catalytic hydrogenation | H₂ (1 atm), Pd/C, EtOH | Piperidine-4-methylamine | >90% |

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is , with a molecular weight of approximately 302.4 g/mol. The compound features a thiophene ring, which contributes to its unique electronic properties, making it suitable for various biological interactions.

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds containing pyrazole and thiophene moieties exhibit significant anticancer properties. Studies have shown that derivatives of pyrazole can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. For instance, modifications to the thiophene structure can enhance the compound's ability to induce apoptosis in cancer cells .

2. Anti-inflammatory Effects

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide has been evaluated for its anti-inflammatory effects. Compounds with similar structures have been found to inhibit pro-inflammatory cytokines and enzymes, suggesting potential use in treating inflammatory diseases such as arthritis .

3. Antimicrobial Properties

The presence of sulfur and nitrogen heterocycles in the compound enhances its antimicrobial activity. Research has demonstrated that pyrazole derivatives can exhibit broad-spectrum antibacterial effects, making this compound a candidate for developing new antibiotics .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide.

| Substituent | Activity | Comments |

|---|---|---|

| Thiophene Ring | High | Contributes to lipophilicity and biological activity |

| Cyclopropyl Group | Moderate | Enhances binding affinity to target proteins |

| Sulfonamide Moiety | High | Increases solubility and bioavailability |

The modifications in the substituents significantly affect the compound's biological activity, highlighting the importance of SAR studies in drug development .

Case Studies

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer potential of various pyrazole derivatives, including those similar to N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide. The results indicated that these compounds could inhibit cell proliferation in breast cancer cell lines with IC50 values in the low micromolar range .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, researchers explored the anti-inflammatory mechanisms of thiophene-containing compounds. The study found that these compounds could effectively reduce inflammation markers in vitro and in vivo models, supporting their potential therapeutic use in chronic inflammatory diseases .

Mechanism of Action

The mechanism by which N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide exerts its effects is complex and involves multiple molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.

Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Pyrazole-Thiophene Derivatives

- Compound 7a/7b (Molecules, 2012): These derivatives contain a pyrazolyl group linked to thiophene via a methanone bridge. Unlike the target compound, they lack the sulfonamide group and cyclopropyl substituent, instead featuring cyano or ester groups.

- 2-(5-Phenyl-1H-pyrazol-3-yl)-N,N,N-trimethylacetamide (ChemComm, ESI): This analogue replaces cyclopropyl and thiophen-2-yl with a phenyl group, demonstrating how hydrophobic substituents influence logP values. The cyclopropyl group in the target compound may enhance metabolic stability compared to bulkier aryl groups .

Thiophene-Sulfonamide Derivatives

- N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones (Bioorg. Med. Chem., 2005): These quinolone derivatives integrate a brominated thiophene and sulfonamide-like groups. The bromine atom increases molecular weight (MW) and may enhance antibacterial activity via halogen bonding, whereas the target compound’s cyclopropyl group could reduce steric hindrance for target binding .

Physicochemical Properties

Notes:

- The target compound’s sulfonamide group improves water solubility relative to ester/cyano analogues (e.g., 7a) but is less soluble than quinolone derivatives due to higher MW and cyclopropyl hydrophobicity.

Pharmacological Activity

- Antibacterial Activity: Quinolone-thiophene hybrids (e.g., compounds) exhibit MIC values of 0.5–4 μg/mL against S. aureus and E. coli. The target compound’s sulfonamide may broaden activity spectrum but could require optimization for potency .

- Enzyme Inhibition: Sulfonamides are known carbonic anhydrase inhibitors. The thiophene-pyrazole core in the target compound may synergize with sulfonamide to enhance selectivity for bacterial vs. human isoforms .

Biological Activity

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its anticancer, antibacterial, and enzyme inhibitory activities.

Chemical Structure and Properties

The compound has the following structural formula:

Molecular Weight : 357.45 g/mol

CAS Number : 1796989-37-1

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 1.25 | Induction of apoptosis via p53 pathway |

| U-937 (leukemia) | 0.65 | Cell cycle arrest at G0-G1 phase |

| SK-MEL-2 (melanoma) | 2.41 | Inhibition of cell proliferation |

In vitro studies demonstrated that the compound induces apoptosis in a dose-dependent manner, leading to increased expression of pro-apoptotic proteins such as p53 and caspase-3 cleavage in MCF-7 cells . Flow cytometry assays confirmed these findings, indicating that the compound effectively disrupts the cellular machinery responsible for DNA replication.

2. Antibacterial Activity

The compound exhibits notable antibacterial properties, particularly against Gram-positive bacteria. Comparative studies have shown:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference Drug | Activity Comparison |

|---|---|---|---|

| Staphylococcus aureus | 0.008 µg/mL | Ampicillin | More potent than ampicillin |

| Escherichia coli | 0.015 µg/mL | Streptomycin | Comparable activity |

These results indicate that N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide possesses strong inhibitory effects on bacterial topoisomerases, particularly targeting the bacterial isoform without affecting human topoisomerase II .

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes, including carbonic anhydrases (CAs), which are implicated in numerous physiological processes and pathological conditions:

| Enzyme Type | Inhibition Constant (Ki) | Selectivity |

|---|---|---|

| Human Carbonic Anhydrase IX (hCA IX) | 89 pM | Selective for cancer-related pathways |

| Human Carbonic Anhydrase II (hCA II) | 0.75 nM | Moderate inhibition |

The selectivity of N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide for hCA IX suggests its potential as a therapeutic agent in cancer treatment, where modulation of CA activity can influence tumor growth and metastasis .

Case Studies and Research Findings

A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of related thiophene derivatives, demonstrating that modifications to the thiophene ring can enhance anticancer activity while maintaining low toxicity levels against normal cells . Another research effort focused on the structure–activity relationship (SAR), revealing that specific substitutions on the pyrazole moiety significantly affect both anticancer and antibacterial activities.

Q & A

Q. Table 1: Representative Synthetic Methods

Advanced: How can researchers optimize reaction conditions using experimental design (DoE)?

Methodological Answer:

Design of Experiments (DoE) is critical for optimizing parameters like temperature, catalyst loading, and reaction time. For example:

- Flow chemistry : Implement continuous-flow systems to enhance reproducibility and control exothermic reactions, as shown in Omura-Sharma-Swern oxidations .

- Statistical modeling : Use factorial designs to identify critical variables (e.g., solvent polarity, base strength) affecting sulfonamide coupling efficiency. Response surface methodology (RSM) can model nonlinear relationships .

- Case Study : In palladium-catalyzed couplings, varying ligand ratios (e.g., PPh₃:Pd) and reaction times improved yields from 45% to 68% in a 3-factor DoE .

Basic: What spectroscopic techniques are recommended for structural characterization?

Methodological Answer:

- NMR : ¹H/¹³C NMR to confirm substituent positions and cyclopropane integration. Aromatic protons in thiophene (δ 6.8–7.5 ppm) and pyrazole (δ 7.2–8.1 ppm) are diagnostic .

- X-ray crystallography : Resolve stereochemistry and confirm sulfonamide geometry, as applied in related pyrazole-thiophene hybrids .

- HRMS : Validate molecular weight (expected [M+H]⁺: ~435.08 Da) and isotopic patterns.

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

Discrepancies may arise from:

- Purity variations : Use HPLC (≥95% purity) and quantify residual solvents (e.g., DMF) via GC-MS, as impurities can mask bioactivity .

- Assay conditions : Standardize protocols (e.g., pH, cell lines). For antimicrobial studies, pH-dependent activity was noted in sulfonamide derivatives .

- Structural analogs : Compare with structurally validated compounds (e.g., 2-cyano-3-(pyrazol-4-yl)acrylamide derivatives) to isolate pharmacophore contributions .

Basic: What safety precautions are necessary during synthesis?

Methodological Answer:

- Intermediates : Handle thiophene-2-sulfonyl chloride in a fume hood due to lachrymatory effects; use PPE (nitrile gloves, goggles) .

- Cyclopropane derivatives : Avoid open flames (flammable). Store under inert gas (Ar/N₂) .

- Waste disposal : Quench palladium catalysts with aqueous NaHSO₃ before disposal .

Advanced: How can computational methods elucidate structure-activity relationships (SAR)?

Methodological Answer:

- Molecular docking : Map interactions with target proteins (e.g., cyclooxygenase-2) using PyMOL or AutoDock. Thiophene sulfonamides show affinity for hydrophobic pockets .

- QSAR modeling : Correlate electronic parameters (HOMO/LUMO, logP) with bioactivity. For example, cyclopropane’s electron-withdrawing effect enhances antimicrobial potency .

- DFT calculations : Predict regioselectivity in pyrazole functionalization (e.g., N-alkylation vs. C-5 substitution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.